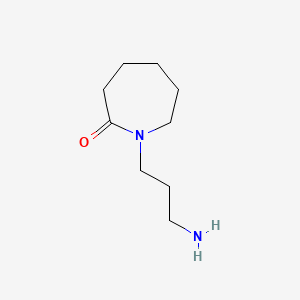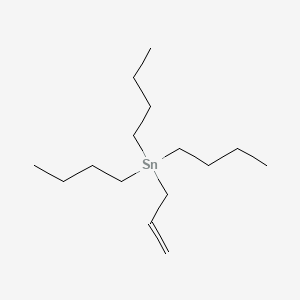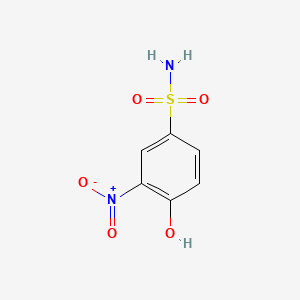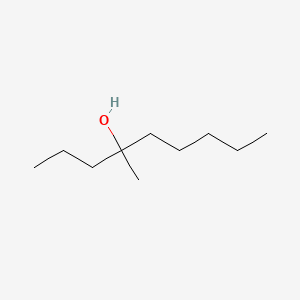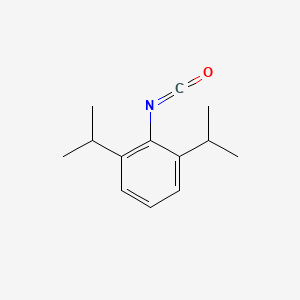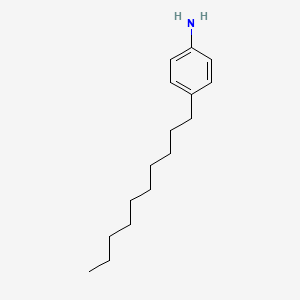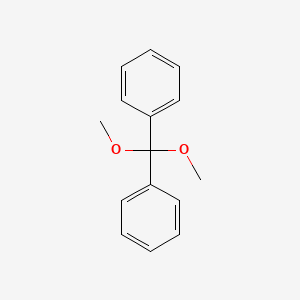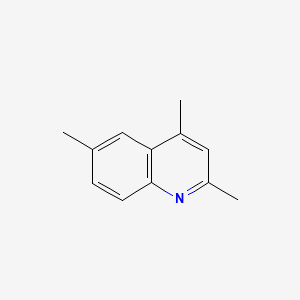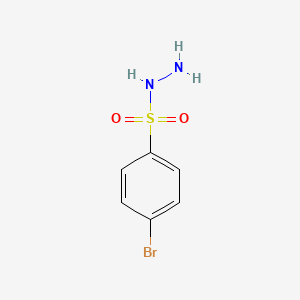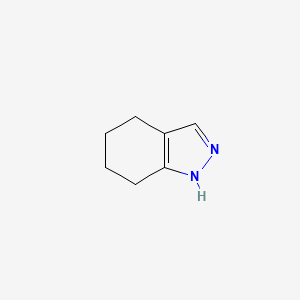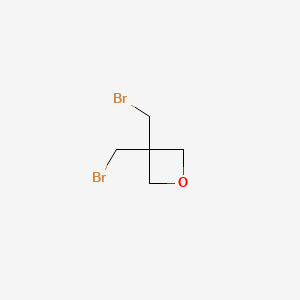
3,3-Bis(bromomethyl)oxetane
描述
3,3-Bis(bromomethyl)oxetane is a chemical compound with the molecular formula C5H8Br2O and a molecular weight of 243.92 g/mol It is characterized by the presence of an oxetane ring substituted with two bromomethyl groups at the 3-position
作用机制
Target of Action
3,3-Bis(bromomethyl)oxetane is primarily used in the preparation of tetrahydrofuran/thiolane derivatives . .
Mode of Action
It’s primarily used in chemical synthesis .
Action Environment
It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound .
生化分析
Biochemical Properties
3,3-Bis(bromomethyl)oxetane plays a significant role in biochemical reactions, particularly in the synthesis of complex molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for enzymes that catalyze the formation of carbon-bromine bonds. The interactions between this compound and these biomolecules are typically characterized by covalent bonding, which is crucial for the stability and reactivity of the resulting compounds .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the biochemical and cellular effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, this compound can be metabolized by enzymes that catalyze the formation of brominated compounds, which are important intermediates in biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn influence its biochemical activity. For instance, this compound may be transported into specific cellular compartments where it can exert its effects on target biomolecules .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within these subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
准备方法
3,3-Bis(bromomethyl)oxetane can be synthesized through several methods. One common synthetic route involves the bromination of pentaerythritol with a mixture of hydrobromic acid, acetic acid, and sulfuric acid, followed by cyclization in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) . This process results in the formation of the oxetane ring and the substitution of bromide ions.
化学反应分析
3,3-Bis(bromomethyl)oxetane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as azide ions, to form azidomethyl-substituted oxetanes.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, which are useful in the synthesis of other compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly reported.
Common reagents used in these reactions include hydrobromic acid, acetic acid, sulfuric acid, and phase-transfer catalysts . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3,3-Bis(bromomethyl)oxetane has several applications in scientific research:
相似化合物的比较
3,3-Bis(bromomethyl)oxetane can be compared with other similar compounds, such as:
3,3-Bis(chloromethyl)oxetane: Similar in structure but with chlorine atoms instead of bromine.
3-Bromomethyl-3-methyloxetane: Contains a methyl group in addition to the bromomethyl group.
2,2-Bis(bromomethyl)-1,3-propanediol: A related compound with a different ring structure.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms and the oxetane ring, which makes it a valuable compound in various synthetic and industrial applications.
属性
IUPAC Name |
3,3-bis(bromomethyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPMHMFIIMJWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062383 | |
| Record name | Oxetane, 3,3-bis(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-83-7 | |
| Record name | 3,3-Bis(bromomethyl)oxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Bis(bromomethyl)oxetane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2402-83-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxetane, 3,3-bis(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxetane, 3,3-bis(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Bis(bromomethyl)oxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-Bis(bromomethyl)oxetane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QL52ZX4WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most common synthetic route for 3,3-Bis(bromomethyl)oxetane?
A: BBMO is primarily synthesized from tribromoneopentyl alcohol (TBNPA) [, ]. This reaction proceeds under basic conditions, typically using sodium hydroxide, and can be carried out either homogeneously with ethanol as a solvent or via a phase-transfer process using tetrabutylammonium bromide [, ]. The phase-transfer method generally results in higher yields of BBMO compared to the homogeneous approach [].
Q2: How is this compound utilized in polymer chemistry?
A: BBMO serves as a valuable monomer in cationic ring-opening polymerization (CROP) [, , ]. It's particularly useful for synthesizing energetic azido polymers [, ]. This involves copolymerizing BBMO with other monomers like 3-tosyloxymethyl-3-methyl oxetane or epichlorohydrin [, ]. Following polymerization, the bromine atoms in the polymer structure can be readily substituted with azide groups, yielding the desired energetic polymer.
Q3: Are there challenges associated with using this compound in polymerization reactions?
A: While BBMO is effectively polymerized using cationic initiators [], achieving controlled polymerization can be challenging. Research suggests that the polymerization mechanism may not be strictly "living" as intended, with an "active chain end" mechanism also playing a role [, ]. This can lead to the formation of oligomers and polymer chains with functionalities other than the desired hydroxyl group at the chain end [, ].
Q4: Has this compound been used in copolymerization studies?
A: Yes, BBMO has been successfully copolymerized with other oxetane monomers, including 3,3-bis(chloromethyl)oxetane (BCMO), 3-ethyl-3-chloromethyloxetane (ECMO), and 3-ethyl-3-bromomethyloxetane (EBMO) []. These copolymerization studies, often initiated by gamma radiation, provide insights into the reactivity ratios of BBMO and its influence on the copolymer's properties such as melting point and crystallinity [].
Q5: What are the environmental concerns associated with this compound's precursor, TBNPA?
A: TBNPA, the primary precursor of BBMO, is a recognized environmental contaminant []. Studies indicate its persistence in aquatic environments with a half-life estimated at around 100 years []. This persistence raises concerns due to the potential toxicity of TBNPA and its degradation products, highlighting the need for responsible handling and waste management practices in BBMO synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


